3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide
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Overview
Description
3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0479841 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interaction Modeling
- The molecular structure and intermolecular interactions of similar compounds have been studied through methods such as single crystal X-ray diffraction and DFT calculations. These studies assess the effects of dimerization and crystal packing on molecular geometry, emphasizing the minor influence on bond lengths and angles but significant effects on dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Physical Properties and Analytical Methods
- Research on the physical properties such as molar refraction and polarizability of antiemetic drugs closely related to 3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide has been conducted, showing significant polarizability effects with increased drug concentration (Sawale et al., 2016).
Synthesis and Gastroprokinetic Activity
- The synthesis and structure-activity relationships of benzamides with potential gastroprokinetic activity have been explored, revealing the importance of specific structural features for potent gastric emptying activity. These studies indicate the critical role of molecular configurations and substitutions in defining the biological activities of these compounds (Morie et al., 1995).
Antidopaminergic Properties and Receptor Models
- Comparative studies on the solid state conformations and antidopaminergic effects of remoxipride hydrochloride and related benzamides have been conducted in relation to dopamine receptor models, suggesting the influence of molecular conformation on receptor blocking activity (Högberg et al., 1986).
Chemical Synthesis and Polymer Chemistry
- Novel aromatic polyimides have been synthesized and characterized, demonstrating the diverse applications of related benzamide compounds in materials science. These polymers exhibit high thermal stability and are soluble in common organic solvents, highlighting the versatility of benzamide derivatives in polymer chemistry (Butt et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-3-10-4-6-11(7-5-10)19-16(20)14-12(17)8-9-13(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQXQZMVMYITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.